Hoe 140, desarg(10)-
Description
Hoe 140, desArg(10)- (also known as des-Arg(10)-HOE140 or Arg-(Hyp³-Thi⁵-Tic⁷-Oic⁸)-desArg⁹-bradykinin) is a peptide-based antagonist of the B1 bradykinin receptor. Derived from the B2 receptor antagonist HOE 140 (D-Arg-[Hyp³,Thi⁵,D-Tic⁷,Oic⁸]-bradykinin), it was synthesized by removing the C-terminal arginine residue (Arg¹⁰) to shift selectivity toward the B1 receptor subtype . Structurally, it retains key modifications from HOE 140, including hydroxyproline (Hyp³), thienylalanine (Thi⁵), and tetrahydroisoquinoline (Tic⁷), which enhance metabolic stability and receptor binding .
B1 receptors are typically induced during inflammation, making desArg(10)-HOE140 a critical tool for studying pathological processes like hyperalgesia, vascular dysfunction, and asthma . Unlike early B1 antagonists (e.g., DesArg⁹[Leu⁸]BK), desArg(10)-HOE140 exhibits improved stability but reduced selectivity, highlighting the complexity of bradykinin receptor pharmacology .
Structure
2D Structure
Properties
CAS No. |
138680-92-9 |
|---|---|
Molecular Formula |
C53H77N15O12S |
Molecular Weight |
1148.3 g/mol |
IUPAC Name |
(2S,3aS,7aS)-4-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-2-[(2S)-2-[[(2S)-2-amino-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]-3a-[2-[[(2S)-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]-3-(5,6,7,8-tetrahydroisoquinoline-1-carbonyl)-3,4,5,6,7,7a-hexahydro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C53H77N15O12S/c54-32(12-4-17-61-50(56)57)45(75)65-34(13-5-18-62-51(58)59)48(78)68-20-6-14-37(68)41(72)31-11-3-15-38-52(31,39(71)25-64-47(77)35-22-28(70)24-63-35)43(42(73)40-30-10-2-1-8-27(30)16-19-60-40)53(67-38,49(79)80)44(74)36(26-69)66-46(76)33(55)23-29-9-7-21-81-29/h7,9,16,19,21,28,31-38,43,63,67,69-70H,1-6,8,10-15,17-18,20,22-26,54-55H2,(H,64,77)(H,65,75)(H,66,76)(H,79,80)(H4,56,57,61)(H4,58,59,62)/t28?,31?,32-,33+,34+,35+,36+,37+,38+,43?,52+,53+/m1/s1 |
InChI Key |
NZVSWJBJOVGTMD-HBRAAJGISA-N |
SMILES |
C1CCC2=C(C1)C=CN=C2C(=O)C3C4(C(CCCC4NC3(C(=O)C(CO)NC(=O)C(CC5=CC=CS5)N)C(=O)O)C(=O)C6CCCN6C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)C(=O)CNC(=O)C7CC(CN7)O |
Isomeric SMILES |
C1CCC2=C(C1)C=CN=C2C(=O)C3[C@@]4([C@H](CCCC4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)N[C@@]3(C(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=CS6)N)C(=O)O)C(=O)CNC(=O)[C@@H]7CC(CN7)O |
Canonical SMILES |
C1CCC2=C(C1)C=CN=C2C(=O)C3C4(C(CCCC4NC3(C(=O)C(CO)NC(=O)C(CC5=CC=CS5)N)C(=O)O)C(=O)C6CCCN6C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)C(=O)CNC(=O)C7CC(CN7)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
10-desArg-HOE 140 Arg-(3-Hyp-5-Thi-7-Tic-9-Oic)-9-desArg-bradykinin bradykinin, Arg-(Hyp(3)-Thi(5)-Tic(7)-Oic(8))-desArg(9)- bradykinin, arginyl-(hydroxypropyl(3)-3-thienylalanyl(5)-1,2,3,4-tetrahydro-3-isoquinolinecarbonyl(7)-octahydro-1H-indole-2-carbonyl(8))-desarginyl(9)- D-Arg(Hyp(3)-Thi(5)-D-Tic(7)-Oic(8)-desArg(10))BK DArg(Hyp(3)-Thi(5)-DTic(7)-Oic(8))desArg(9)-BK des-Arg(10)-HOE140 HOE 140, desArg(10)- HOE 140, desarginyl(10)- |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
Hoe 140 is primarily recognized for its role as a bradykinin receptor antagonist. Its pharmacological properties have made it a subject of interest in research related to pain management and inflammation.
Pain Management
Hoe 140 has demonstrated efficacy in reducing pain associated with various conditions. For instance, a study highlighted that Hoe 140 effectively suppressed the development of muscular mechanical hyperalgesia when administered prior to exercise, indicating its potential use in managing delayed onset muscle soreness (DOMS) .
| Study Reference | Application | Findings |
|---|---|---|
| Pain Management | Suppressed muscular mechanical hyperalgesia in rats | |
| Bladder Hyperactivity | Reduced bladder hyperactivity in CYP-treated rats |
Inflammation
Research has shown that Hoe 140 can mitigate inflammatory responses. In a study involving rats with bladder hyperactivity, intravesical administration of Hoe 140 significantly reduced symptoms, suggesting its potential for treating inflammatory bladder conditions .
Mechanistic Insights
The mechanism of action of Hoe 140 involves its interaction with bradykinin receptors, particularly the B2 receptor. It acts by blocking the receptor's activation, which is crucial in mediating pain and inflammatory responses.
Receptor Interaction Studies
Studies have characterized Hoe 140's binding affinity and selectivity for bradykinin receptors. For example, it was found to behave as a pure B2 antagonist while also exhibiting inhibitory effects against B1 agonists under certain conditions .
| Parameter | Value |
|---|---|
| Ki (B2R) | 0.064 nM |
| Selectivity | High for B2R, moderate for B1R |
Clinical Research Applications
Hoe 140 has been evaluated in clinical settings for its therapeutic potential.
Clinical Trials
Clinical trials have explored Hoe 140's effectiveness in treating conditions linked to bradykinin dysregulation, such as angioedema and pain syndromes. Its high affinity for the B2 receptor makes it a candidate for drug development aimed at these conditions .
Case Studies
Several case studies illustrate Hoe 140's applications in different research contexts.
Study on Muscle Pain
In a controlled experiment, Hoe 140 was injected into rats before inducing exercise to assess its impact on muscle pain. The results indicated a significant reduction in pain levels compared to control groups, reinforcing its potential as a therapeutic agent for muscle-related pain .
Bladder Function Study
Another study focused on Hoe 140's role in modulating bladder function in rats treated with CYP (cyclophosphamide). The administration of Hoe 140 resulted in decreased bladder hyperactivity, showcasing its utility in treating urinary disorders linked to inflammation .
Comparison with Similar Compounds
DesArg⁹[Leu⁸]BK
- Binding Affinity : High B1 affinity (pA₂ ~7.5 in rabbit aorta assays) but rapid enzymatic degradation in vivo .
- Metabolic Stability : Poor due to susceptibility to peptidase cleavage, limiting therapeutic utility .
- Functional Role : Used in early studies to delineate B1-mediated effects but largely replaced by more stable analogs.
Sar-[D-Phe⁸]-desArg⁹-BK
desArg¹⁰-Lys-BK
- Receptor Selectivity : B1 agonist in some systems but acts as a partial antagonist in others.
- Binding Affinity : Higher B1 affinity than desArg(10)-HOE140 in competitive binding assays (IC₅₀ ~50 nM vs. ~200 nM) .
- Functional Role : Induces prolonged B1 receptor internalization, complicating its use in functional assays .
B2 Receptor Antagonists
HOE 140 (Icatibant)
- Receptor Selectivity : Potent B2 antagonist (pA₂ ~8.0 in guinea pig ileum) with minimal B1 activity in most tissues .
- Unexpected B1 Activity : Inhibits B1 agonist responses in bovine aortic endothelial cells, suggesting receptor heterogenicity .
- Therapeutic Use : Approved for hereditary angioedema due to its long-lasting B2 blockade .
D-Bpa⁷ Analogues
- Receptor Selectivity : B2 antagonists (e.g., [D-Bpa⁷]-BK) with pure competitive antagonism, unlike the mixed antagonism of HOE 140 derivatives .
- Advantage : Photoaffinity labeling capability enables receptor mapping studies .
Pharmacological Profiles
Key Research Findings
Receptor Heterogeneity : desArg(10)-HOE140 and HOE 140 revealed unexpected B1/B2 cross-reactivity in bovine aortic cells, challenging the classical receptor dichotomy .
Therapeutic Potential: desArg(10)-HOE140 inhibits allergen-induced bronchial hyperresponsiveness (BHR) in rats, implicating B1 receptors in asthma pathogenesis .
Structural Insights : The D-Tic⁷ and Oic⁸ residues in desArg(10)-HOE140 confer resistance to peptidases, enabling prolonged in vivo activity compared to DesArg⁹[Leu⁸]BK .
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) Framework
The synthesis of Hoe 140, desarg(10)-, predominantly employs solid-phase peptide synthesis (SPPS), a method enabling sequential addition of protected amino acids to a resin-bound growing peptide chain. The process involves four primary stages: resin selection, amino acid coupling, global deprotection/cleavage, and purification.
Resin Selection and Initial Attachment
The synthesis begins with anchoring the C-terminal amino acid to a resin. Studies utilizing Fmoc (fluorenylmethyloxycarbonyl) chemistry typically employ Rink amide resin or Wang resin, which provide stable linkages for acid-labile protection groups. For Hoe 140, desarg(10)-, the C-terminal octahydroindole-2-carboxylic acid (Oic) residue is first attached via its carboxyl group to the resin, ensuring proper orientation for subsequent couplings.
Sequential Amino Acid Coupling
The peptide sequence of Hoe 140, desarg(10)-, is D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Tic-Oic , where Hyp = trans-4-hydroxyproline, Thi = β-(3-thienyl)-alanine, D-Tic = D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, and Oic = octahydroindole-2-carboxylic acid. Coupling reactions utilize Fmoc-protected amino acids activated by HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIEA (N,N-diisopropylethylamine). Each coupling step is monitored via Kaiser ninhydrin tests to ensure completion.
Table 1: Coupling Parameters for Critical Residues
| Residue | Activation Reagent | Coupling Time (min) | Solvent |
|---|---|---|---|
| D-Tic | HATU | 120 | DMF/DCM (1:1) |
| Oic | HBTU | 90 | DMF |
| Hyp | HATU | 60 | NMP |
| Thi | HBTU | 90 | DMF |
Deprotection and Cleavage
Following chain assembly, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA)-based cocktail. A typical formulation includes:
- TFA (94%)
- Water (2.5%)
- Triisopropylsilane (2.5%)
- 1,2-Ethanedithiol (1%)
This mixture simultaneously removes side-chain protecting groups (e.g., Pmc for Arg, Trt for Cys) and severs the resin-linker bond. The reaction is conducted under nitrogen for 3 hours at 25°C, yielding the crude peptide with >85% recovery.
Purification and Characterization
Crude Hoe 140, desarg(10)-, is purified via reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of 10–50% acetonitrile in 0.1% aqueous TFA over 60 minutes. Critical quality control metrics include:
Table 2: Analytical Specifications for Purified Hoe 140, Desarg(10)-
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥98% | Analytical HPLC |
| Molecular Weight | 1303.5 Da | ESI-MS |
| Isoelectric Point | 10.2 | Capillary IEF |
| Residual Solvents | <50 ppm (TFA) | Ion Chromatography |
Structural-Activity Relationship (SAR) Insights
Alanine-scanning mutagenesis studies reveal that Pro³, Hyp⁴, and the C-terminal D-Tic⁸-Oic⁹ dipeptide are indispensable for B1 receptor antagonism. Substitutions at these positions reduce binding affinity by >100-fold, underscoring the necessity of strict stereochemical control during synthesis.
Scale-Up Considerations
Industrial-scale production employs continuous-flow SPPS systems to enhance yield and reproducibility. Key modifications include:
Q & A
Q. How should researchers design longitudinal studies to evaluate the chronic effects of Hoe 140 on receptor desensitization?
- Methodological Answer : Use repeated-measures ANOVA to analyze time-course data. Measure receptor density (via Western blot) and downstream signaling (e.g., IP₃ accumulation) at multiple time points. Include washout periods to assess reversibility of effects. Pre-register study protocols to minimize bias .
Tables for Key Parameters
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
